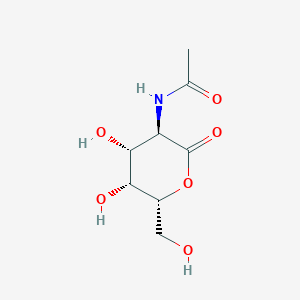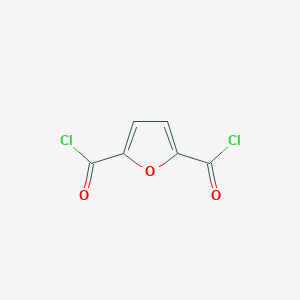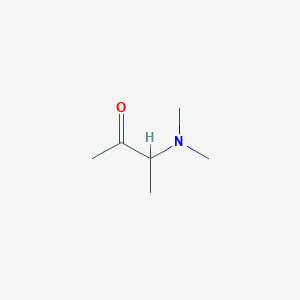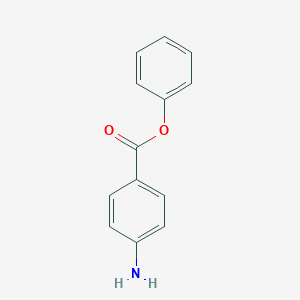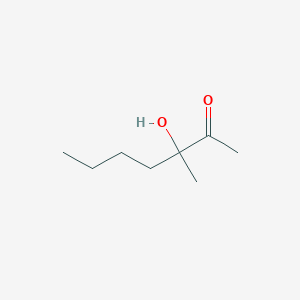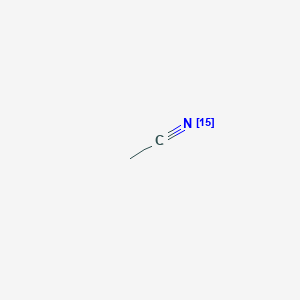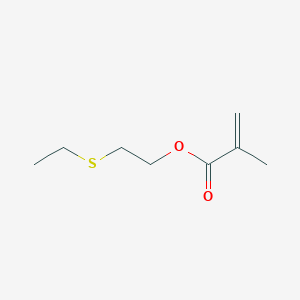
Anisole chromium tricarbonyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anisole chromium tricarbonyl is an organometallic compound where anisole (methoxybenzene) is complexed with a chromium tricarbonyl unit. This compound is part of the broader class of arene chromium tricarbonyl complexes, which are known for their unique reactivity and stability. The coordination of the aromatic ring to the chromium tricarbonyl unit significantly alters its chemical behavior, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of anisole chromium tricarbonyl typically involves the reaction of chromium hexacarbonyl with anisole. This can be achieved through several methods:
Reflux Method: Chromium hexacarbonyl is heated under reflux in anisole or a high boiling solvent containing anisole. The reaction is performed under an inert atmosphere to prevent oxidation.
Microwave Heating: this compound can be synthesized by refluxing a diglyme solution of chromium hexacarbonyl and anisole for 4 hours under a blanket of argon.
Continuous-Flow Processing: This method avoids some of the problems associated with batch synthesis, such as the sublimation of chromium hexacarbonyl and the decomposition of the product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. Continuous-flow processing is particularly advantageous for industrial applications due to its efficiency and ability to maintain consistent reaction conditions.
Types of Reactions:
Nucleophilic Substitution: The electron-withdrawing nature of the chromium tricarbonyl unit allows for nucleophilic substitution reactions on the aromatic ring.
Dearomatization Reactions: The complexation with chromium tricarbonyl stabilizes negative charges in benzylic positions, facilitating dearomatization reactions.
Cross-Coupling Reactions: The chromium tricarbonyl unit activates carbon-aryl halogen bonds, making them suitable for cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Dearomatization: Reagents such as strong bases (e.g., sodium hydride) are used to deprotonate the benzylic positions.
Cross-Coupling: Palladium or nickel catalysts are often used in conjunction with ligands to facilitate cross-coupling reactions.
Major Products: The major products of these reactions include various substituted anisole derivatives, dearomatized compounds, and cross-coupled products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Anisole chromium tricarbonyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Asymmetric Catalysis: Planar chiral chromium complexes derived from this compound are used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Material Science: The unique electronic properties of this compound make it useful in the development of new materials with specific electronic characteristics.
Mecanismo De Acción
The mechanism by which anisole chromium tricarbonyl exerts its effects is primarily through the electron-withdrawing nature of the chromium tricarbonyl unit. This alters the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and other transformations. The chromium unit also provides steric hindrance, directing incoming reagents to specific positions on the aromatic ring .
Comparación Con Compuestos Similares
Benzene Chromium Tricarbonyl: Similar to anisole chromium tricarbonyl but with benzene as the aromatic ligand.
Toluene Chromium Tricarbonyl: Contains a methyl group instead of a methoxy group.
Naphthalene Chromium Tricarbonyl: A more complex arene ligand, leading to different reactivity patterns compared to this compound.
Uniqueness: this compound is unique due to the presence of the methoxy group, which increases the electron density of the aromatic ring. This makes it more reactive towards electrophilic substitution reactions compared to other arene chromium tricarbonyl complexes .
Propiedades
Número CAS |
12116-44-8 |
|---|---|
Fórmula molecular |
C10H8CrO4 |
Peso molecular |
244.16 g/mol |
Nombre IUPAC |
anisole;carbon monoxide;chromium |
InChI |
InChI=1S/C7H8O.3CO.Cr/c1-8-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; |
Clave InChI |
UFRCESJPICEFIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
SMILES canónico |
COC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
| 12116-44-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


